Cysteine thiol probe

Catalog No.
S3001295
CAS No.
M.F
C11H12BrNO3S
M. Wt
318.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteine thiol probe

Product Name

Cysteine thiol probe

IUPAC Name

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

InChI

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

QLAHQHTYCQKQLI-VIFPVBQESA-N

SMILES

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br

Solubility

not available

Canonical SMILES

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br

Cysteine thiol probes are specialized chemical compounds designed to selectively react with thiol groups, particularly those found in the amino acid cysteine. These probes are critical for studying thiol chemistry in biological systems, as they allow for the detection and quantification of thiols in various environments, including live cells. Cysteine is a unique amino acid due to its sulfur-containing side chain, which forms reactive thiol groups that play vital roles in cellular processes, including redox signaling and protein folding.

Cysteine thiol probes typically engage in nucleophilic addition reactions with electrophilic centers. Common reaction mechanisms include:

  • Michael Addition: This is a prevalent mechanism where the thiol group of cysteine attacks an α,β-unsaturated carbonyl compound.
  • Disulfide Bond Formation: Probes can form disulfide bonds with free cysteine residues, which can be utilized for labeling and imaging applications.
  • Thioether Formation: Many probes react with thiol groups to form stable thioether linkages, facilitating the tagging of proteins for further analysis .

These reactions enable the selective detection of cysteine over other thiols like homocysteine and glutathione, enhancing specificity in biological assays.

Cysteine thiol probes have significant biological relevance due to their ability to interact with free thiols in proteins. They are used for:

  • Monitoring Protein Folding: Probes can detect unfolded proteins by measuring the accessibility of cysteine residues that become exposed during misfolding or stress conditions .
  • Redox State Assessment: They help assess cellular redox states by quantifying free thiols, which are crucial for maintaining cellular homeostasis.
  • Disease Marker Identification: Alterations in thiol levels can indicate disease states; thus, these probes are valuable in diagnostic applications .

The synthesis of cysteine thiol probes typically involves several strategies:

  • Haloalkyl Reagents: Compounds like iodoacetamides are commonly used to modify thiols selectively. These reagents react quickly under physiological pH conditions to form thioether products .
  • Click Chemistry: This method employs azides and alkynes for efficient conjugation with thiols, allowing for rapid and specific labeling of cysteine residues .
  • Fluorescent Labeling: Many probes incorporate fluorescent moieties that enhance detection capabilities through fluorescence microscopy or flow cytometry .

Unique FeaturesHomocysteine ProbeHomocysteineDisease marker identificationLess reactive than cysteine probesGlutathione ProbeGlutathioneRedox state assessmentOften used in oxidative stress studiesMaleimide-based ProbesCysteineProtein labelingHigh specificity but limited to certain conditionsBODIPY-based ProbesCysteine and HomocysteineFluorescent imagingDual-reactive propertiesThiol-chromene ProbesCysteineBioimagingTurn-on fluorescence mechanism

Cysteine thiol probes stand out due to their high selectivity for cysteine over other thiols, enabling precise biological measurements and applications that are crucial for understanding cellular processes and disease mechanisms .

Interaction studies using cysteine thiol probes often focus on their reactivity profiles with various biological molecules:

  • Selectivity Testing: Probes are evaluated for their selectivity towards different thiols, such as cysteine versus homocysteine and glutathione.
  • Binding Affinity Assessments: Techniques like surface plasmon resonance can be employed to determine how strongly a probe binds to its target cysteine residues under varying conditions.
  • Cellular Response Analysis: Investigating how cells respond to oxidative stress or other stimuli using these probes provides insights into cellular mechanisms and potential therapeutic targets .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

316.97213 g/mol

Monoisotopic Mass

316.97213 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-04-14

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